N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzamide
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Overview
Description
N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzamide is a complex organic compound featuring a benzamide core linked to a piperidine ring, which is further connected to an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Piperidine Derivative Synthesis: The piperidine ring is often introduced through nucleophilic substitution reactions involving piperidine and an appropriate electrophile.
Coupling Reactions: The final step involves coupling the oxadiazole-piperidine intermediate with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the oxadiazole moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzamide may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
Medicinally, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features suggest it could interact with various biological targets.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole moiety might be involved in hydrogen bonding or π-π interactions, while the piperidine ring could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-(3-(benzyl)piperidin-1-yl)ethyl)benzamide
- N-(2-oxo-2-(3-(phenyl)piperidin-1-yl)ethyl)benzamide
- N-(2-oxo-2-(3-(4-methylphenyl)piperidin-1-yl)ethyl)benzamide
Uniqueness
Compared to these similar compounds, N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzamide is unique due to the presence of the oxadiazole ring, which can impart distinct electronic properties and reactivity. This structural feature may enhance its potential as a pharmacologically active compound or as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-8-5-6-12-20(17)23-26-21(31-27-23)14-18-9-7-13-28(16-18)22(29)15-25-24(30)19-10-3-2-4-11-19/h2-6,8,10-12,18H,7,9,13-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUBOMFGFFDCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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